Lipophilicity-Driven Differentiation: XLogP3-AA Shift Relative to Probenecid and Unsubstituted Thiadiazole Congeners
The target compound possesses a computed XLogP3-AA of 4.2, approximately 1.3 log units higher than probenecid (XLogP3-AA ≈ 2.9) and substantially greater than 5-amino-1,3,4-thiadiazole-2-sulfonamide (XLogP3-AA ≈ -0.8) [1][2]. This elevated lipophilicity arises from the combined contributions of the dipropyl sulfamoyl group and the 4-fluorophenyl-thiadiazole extension, shifting the molecule beyond the typical permeability-solubility trade-off zone occupied by classical sulfonamide CA inhibitors [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | Probenecid: XLogP3-AA ≈ 2.9; 5-Amino-1,3,4-thiadiazole-2-sulfonamide: XLogP3-AA ≈ -0.8 |
| Quantified Difference | +1.3 (vs. probenecid); +5.0 (vs. 5-amino-thiadiazole-sulfonamide) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability relative to polar sulfonamide CA inhibitors, which may be critical for intracellular target engagement in cell-based assays.
- [1] PubChem. Compound Summary for CID 4142139: 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide. Accessed 2026-05-08. View Source
- [2] PubChem. Compound Summary for CID 4911: Probenecid; Compound Summary for CID 17932: 5-Amino-1,3,4-thiadiazole-2-sulfonamide. Accessed 2026-05-08. View Source
